14-Deoxy-12-ethoxyl andrographolide
Description
Properties
Molecular Formula |
C22H34O5 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
4-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-ethoxyethyl]-2H-furan-5-one |
InChI |
InChI=1S/C22H34O5/c1-5-26-17(15-9-11-27-20(15)25)12-16-14(2)6-7-18-21(16,3)10-8-19(24)22(18,4)13-23/h9,16-19,23-24H,2,5-8,10-13H2,1,3-4H3/t16-,17?,18+,19-,21+,22+/m1/s1 |
InChI Key |
WJASJXDQNJNUQK-YNKMKEMXSA-N |
Isomeric SMILES |
CCOC(C[C@@H]1C(=C)CC[C@H]2[C@]1(CC[C@H]([C@@]2(C)CO)O)C)C3=CCOC3=O |
Canonical SMILES |
CCOC(CC1C(=C)CCC2C1(CCC(C2(C)CO)O)C)C3=CCOC3=O |
Origin of Product |
United States |
Preparation Methods
Isolation of Andrographolide as the Starting Material
The preparation of 14-deoxy-12-ethoxyl andrographolide typically begins with the isolation of andrographolide from Andrographis paniculata leaves:
- Fresh leaves are air-dried in shade and then dried in a hot-air oven below 60 °C.
- The dried plant material is powdered to a 40-mesh size and extracted with methanol.
- The methanol extract is subjected to column chromatography using 5% methanol/dichloromethane as the eluent to isolate pure andrographolide as a white powder.
Synthesis of 14-Deoxy-11,12-didehydroandrographolide (Intermediate)
This compound synthesis involves initial conversion of andrographolide into 14-deoxy-11,12-didehydroandrographolide (compound 2), a key intermediate:
- Andrographolide (10.0 g, 0.03 mol) is dissolved in dry pyridine (20 mL).
- Aluminum oxide (Al2O3, 15.2 g, 0.15 mol) is added.
- The mixture is refluxed at 115 °C for 12 hours, facilitating dehydration at the 14-OH position.
- After filtration to remove Al2O3, the filtrate is washed sequentially with saturated CuSO4·5H2O, water, and brine.
- The organic phase is dried over anhydrous Na2SO4 and concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography (3% methanol/dichloromethane) to yield pure 14-deoxy-11,12-didehydroandrographolide in 76% yield as a white solid.
Epoxidation to Form 8,17-Epoxy-14-deoxy-11,12-didehydroandrographolide
This intermediate is further converted to an epoxide derivative (compound 3) to enable selective functionalization:
- Compound 2 (2.0 g, 6.0 mmol) is dissolved in dichloromethane (CH2Cl2).
- meta-Chloroperoxybenzoic acid (m-CPBA, 1.55 g, 9.0 mmol) is added at room temperature.
- The reaction is stirred for 2 hours.
- The mixture is diluted with ethyl acetate and quenched with saturated NaHCO3.
- Extraction with dichloromethane, washing, drying, and concentration under reduced pressure follows.
- Purification by column chromatography (5% methanol/dichloromethane) affords compound 3 in 92% yield as a white solid.
Protection of Hydroxyl Groups and Selective Esterification
To achieve selective modification at the C-17 hydroxyl position, the hydroxyl groups at C-3 and C-19 are protected:
- Protection is performed using benzaldehyde dimethyl acetal (BDA) in dimethylformamide (DMF) at 60 °C, forming acetonide-protected compound 6.
- Confirmation of the free C-17 hydroxyl is done by acylation with acetic anhydride in pyridine, yielding compound 7.
- Compound 6 is then used for selective esterification at the C-17 position by coupling with various acids to form ester derivatives.
Introduction of Ethoxy Group at C-12 Position
While direct literature on the ethoxylation at C-12 of andrographolide is limited, the preparation of this compound generally involves:
- Nucleophilic substitution or alkylation reactions targeting the C-12 hydroxyl or adjacent reactive sites.
- Ethoxylation can be achieved by reacting the intermediate with ethylating agents under controlled conditions to introduce the ethoxy group at C-12.
- This step is typically performed after formation of the 14-deoxy-11,12-didehydroandrographolide skeleton to ensure regioselectivity and preserve other functional groups.
Summary of Key Preparation Steps in Tabular Form
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Isolation of andrographolide from A. paniculata | Methanol extraction, column chromatography | N/A | Pure andrographolide obtained |
| 2 | Dehydration to 14-deoxy-11,12-didehydroandrographolide | Al2O3, pyridine, reflux 115 °C, 12 h | 76 | Key intermediate for further reactions |
| 3 | Epoxidation to 8,17-epoxy derivative | m-CPBA, CH2Cl2, room temperature, 2 h | 92 | Prepares for selective esterification |
| 4 | Protection of C-3 and C-19 hydroxyls | Benzaldehyde dimethyl acetal, DMF, 60 °C | N/A | Enables selective C-17 esterification |
| 5 | Selective esterification at C-17 hydroxyl | Acetic anhydride, pyridine | N/A | Confirms free C-17 hydroxyl |
| 6 | Introduction of ethoxy group at C-12 | Ethylating agents (e.g., ethyl halides) | Variable | Final step to obtain this compound |
Research Findings and Considerations
- The dehydration step using Al2O3 in pyridine is crucial for converting andrographolide to the 14-deoxy-11,12-didehydroandrographolide intermediate, which forms the backbone for further modifications.
- Epoxidation with m-CPBA is highly efficient and selective, yielding the epoxide intermediate needed for subsequent functionalization.
- Protection of hydroxyl groups is essential to achieve regioselective esterification, avoiding undesired side reactions.
- The ethoxylation at C-12 is a synthetic modification that enhances biological activity and pharmacological profiles, although detailed protocols are less commonly reported and may require optimization depending on the ethylating agent and reaction conditions.
- The overall synthetic route is designed to maintain the integrity of the lactone and other sensitive functional groups present in andrographolide derivatives.
Chemical Reactions Analysis
Types of Reactions
14-Deoxy-12-ethoxyl andrographolide undergoes various chemical reactions, including:
Oxidation: Using reagents like pyridinium dichromate.
Reduction: Typically involves hydrogenation reactions.
Common Reagents and Conditions
Oxidation: Pyridinium dichromate in ethyl acetate.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of andrographolide, each with unique biological activities .
Scientific Research Applications
Chemistry
Synthetic Chemistry: Used as a precursor for the synthesis of novel compounds with potential therapeutic properties.
Biology
Medicine
Oncology: Exhibits cytotoxic activity against various cancer cell lines.
Immunology: Potential immunomodulatory effects.
Industry
Pharmaceuticals: Potential use in the development of new drugs.
Mechanism of Action
The mechanism of action of 14-Deoxy-12-ethoxyl andrographolide involves multiple pathways:
Apoptosis Induction: The compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9.
Anti-inflammatory Effects: Inhibits the NF-κB pathway, reducing inflammation.
Antiviral Activity: Inhibits viral replication by interfering with viral protein synthesis.
Comparison with Similar Compounds
Structural Modifications and Bioactivity Trends
The bioactivity of andrographolide derivatives is highly dependent on substitutions at key positions (C3, C12, C14, and C19). Below is a comparative analysis:
Table 1: Key Structural Modifications and Bioactivity of Andrographolide Derivatives
Pharmacokinetic and Metabolic Differences
- Metabolism : Sulfation and glucuronidation are common metabolic pathways for 14-deoxy derivatives (e.g., 14-deoxyandrographolide forms sulfated metabolites in vivo). The ethoxyl group may reduce susceptibility to Phase II metabolism, prolonging half-life .
- Toxicity: Halogenated C14 esters (e.g., iodoacetyl derivatives) show selective cytotoxicity in cancer cells with low toxicity in normal cells, a property that may extend to ethoxylated analogs due to similar lipophilic profiles .
Anticancer Mechanisms
- Apoptosis Induction : Halogenated C14 esters activate p53 and modulate Bax/Bcl-xl ratios to trigger apoptosis. Ethoxylated derivatives may leverage analogous pathways but require empirical validation .
- Cytotoxicity : 14-Deoxy-12-hydroxyandrographolide derivatives with C19 protective groups (e.g., trityl) exhibit 20-fold higher activity than andrographolide in colon cancer models. Ethoxylation at C12 could mimic this effect by stabilizing the molecule .
Anti-inflammatory Activity
- NF-κB Inhibition : 14-Deoxy-11,12-didehydroandrographolide and its analogs inhibit NF-κB transcriptional activation (IC₅₀ ~10 µM). Ethoxylation at C12 may alter binding affinity to inflammatory targets .
- Cytokine Suppression: Acetylated and hydroxylated derivatives reduce TNF-α, IL-12, and NO levels in LPS-challenged models. Ethoxylated variants could exhibit similar potency with improved pharmacokinetics .
Q & A
Basic Research Questions
Q. What are the validated methods for quantifying 14-deoxy-12-ethoxyl andrographolide in plant extracts, and how do extraction parameters influence yield?
- Methodology : Accelerated solvent extraction (ASE) with ethanol/water mixtures (e.g., 70% ethanol) at 60°C for 5 minutes and 3 cycles maximizes yield, as shown in Box-Behnken Design (BBD) optimization studies. Quantification via HPLC with a C18 column (retention time ~4.8 minutes) and UV detection at 225 nm provides reliable results. Calibration curves (R² ≥ 0.98) using pure standards are critical for accuracy .
- Key Parameters : Temperature, solvent polarity, and static time significantly affect diterpenoid solubility. Lower temperatures reduce thermal degradation, while higher cycle numbers improve mass transfer .
Q. What mechanistic evidence supports the hepatoprotective activity of this compound?
- Experimental Approach : In vitro studies using primary hepatocytes demonstrate that the compound reduces TNF-α-induced apoptosis by releasing soluble TNFRSF1A (tumor necrosis factor receptor superfamily member 1A). Techniques include:
- Co-immunoprecipitation to confirm receptor-ligand dissociation.
- Fluorimetric assays to measure caspase-3/7 activation.
- Confocal microscopy to visualize mitochondrial membrane potential changes .
Q. How can researchers ensure purity and stability of this compound during storage?
- Quality Control :
- Purity (>98%) is confirmed via HPLC with a C18 column and acetonitrile/water gradients.
- Storage at -20°C in desiccated, light-protected vials maintains stability for >2 years. Solubility in DMSO (90 mg/mL) or acetonitrile is recommended for experimental use .
Advanced Research Questions
Q. How should researchers design in vivo pharmacokinetic studies to evaluate this compound bioavailability?
- Protocol Design :
- Administer the compound via oral gavage or intraperitoneal injection in rodent models.
- Collect plasma samples at intervals (0.5–24 hours) and quantify levels using LC-MS/MS.
- Apply non-compartmental analysis (NCA) to calculate AUC, Cmax, and t½.
Q. How can contradictory data in anti-inflammatory studies of this compound derivatives be resolved?
- Analysis Framework :
- Compare structural analogs (e.g., 14-deoxy-11,12-didehydroandrographolide) to identify substituent effects on NF-κB inhibition.
- Validate assay conditions: Ensure lipopolysaccharide (LPS)-induced inflammation models use consistent cell lines (e.g., RAW 264.7 macrophages) and TNF-α ELISA kits.
- Address solubility discrepancies by standardizing DMSO concentrations (<0.1% v/v) .
Q. What strategies optimize the synthesis of this compound derivatives for enhanced therapeutic activity?
- Synthetic Routes :
- Etherification at C-12 using ethyl bromide under basic conditions (e.g., K2CO3 in DMF).
- Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradients).
- Validate structures using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How do structural analogs of this compound compare in calcium channel blockade activity?
- Methodology :
- Use patch-clamp electrophysiology on HEK293 cells expressing Cav1.2 channels.
- Compare IC50 values of analogs (e.g., 14-deoxyandrographolide vs. ethoxylated derivatives).
- Molecular docking studies (e.g., AutoDock Vina) predict binding affinity to voltage-gated calcium channels .
Q. What experimental models best validate the synergistic effects of this compound with other diterpenoids?
- Synergy Testing :
- Use combination index (CI) analysis in Andrographis paniculata extract fractions.
- Test in murine collagen-induced arthritis models: Administer combinations orally and measure joint inflammation via histopathology and cytokine profiling (IL-6, IL-1β).
- Isobolograms quantify additive/synergistic interactions .
Data Presentation and Validation Guidelines
- Statistical Rigor : For in vivo studies, report mean ± SEM and use ANOVA with LSD post-hoc tests. For non-parametric data, apply Kruskal-Wallis and Mann-Whitney U tests .
- Reproducibility : Include raw data tables (e.g., extraction yields, IC50 values) and HPLC chromatograms in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
